![molecular formula C11H17F2NO3 B15305745 tert-butyl N-[(3,3-difluoro-1-formylcyclobutyl)methyl]carbamate](/img/structure/B15305745.png)
tert-butyl N-[(3,3-difluoro-1-formylcyclobutyl)methyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[(3,3-difluoro-1-formylcyclobutyl)methyl]carbamate is a chemical compound with the molecular formula C10H15F2NO3 and a molecular weight of 235.23 g/mol . This compound is known for its unique structure, which includes a cyclobutyl ring substituted with difluoro and formyl groups, and a tert-butyl carbamate moiety. It is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3,3-difluoro-1-formylcyclobutyl)methyl]carbamate typically involves the reaction of a cyclobutyl derivative with difluoro and formyl substituents with tert-butyl carbamate under specific reaction conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction conditions is often required to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-[(3,3-difluoro-1-formylcyclobutyl)methyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol. Substitution reactions can yield a variety of products depending on the nucleophile used .
Applications De Recherche Scientifique
tert-Butyl N-[(3,3-difluoro-1-formylcyclobutyl)methyl]carbamate is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential use in drug development and as a pharmacological tool.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl N-[(3,3-difluoro-1-formylcyclobutyl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The difluoro groups can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to tert-butyl N-[(3,3-difluoro-1-formylcyclobutyl)methyl]carbamate include:
- tert-Butyl N-[(3,3-difluoro-1-hydroxymethylcyclobutyl)methyl]carbamate
- tert-Butyl N-[(3,3-difluoro-1-formylcyclopropyl)methyl]carbamate
- tert-Butyl N-[(3,3-difluoro-1-formylcyclopentyl)methyl]carbamate
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the cyclobutyl ring, which imparts distinct chemical properties and reactivity. The presence of both difluoro and formyl groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in scientific research .
Propriétés
Formule moléculaire |
C11H17F2NO3 |
|---|---|
Poids moléculaire |
249.25 g/mol |
Nom IUPAC |
tert-butyl N-[(3,3-difluoro-1-formylcyclobutyl)methyl]carbamate |
InChI |
InChI=1S/C11H17F2NO3/c1-9(2,3)17-8(16)14-6-10(7-15)4-11(12,13)5-10/h7H,4-6H2,1-3H3,(H,14,16) |
Clé InChI |
YAJHZGVCEHVYON-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1(CC(C1)(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


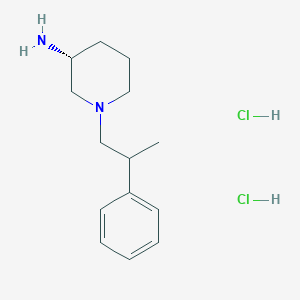
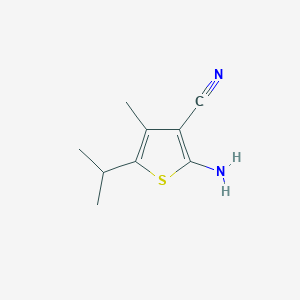


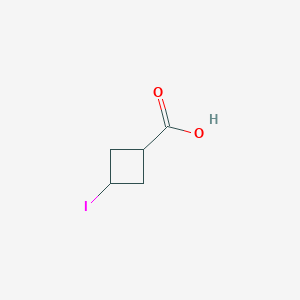

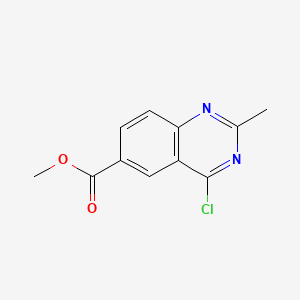
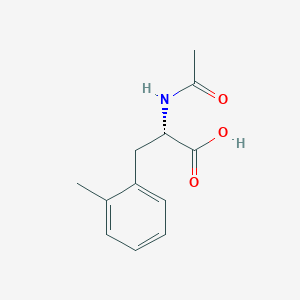
![5-Fluorofuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B15305712.png)


![N-{[4-(1-aminoethyl)phenyl]methyl}-1,2,3,4-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B15305730.png)


